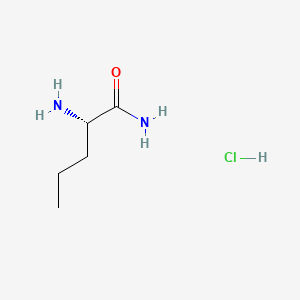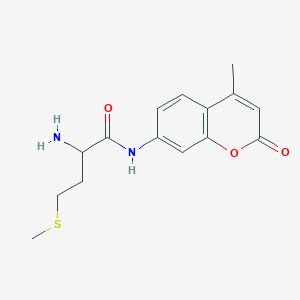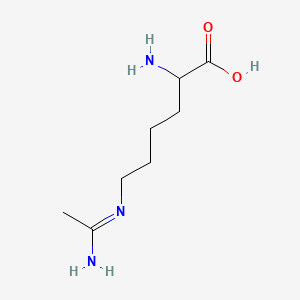
D-Lysinamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,6-Diaminohexanamide dihydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. The compound’s structure includes two amino groups and an amide group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,6-Diaminohexanamide dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2,6-diaminohexanoic acid.
Amidation Reaction: The carboxylic acid group of ®-2,6-diaminohexanoic acid is converted to an amide group using reagents such as thionyl chloride or carbodiimides.
Purification: The resulting ®-2,6-diaminohexanamide is purified through recrystallization or chromatography.
Formation of Dihydrochloride Salt: The purified amide is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of ®-2,6-Diaminohexanamide dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Types of Reactions:
Oxidation: ®-2,6-Diaminohexanamide dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: The major product is often a corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amides or amines.
科学研究应用
®-2,6-Diaminohexanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of ®-2,6-Diaminohexanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity.
相似化合物的比较
- ®-3-Aminopiperidine dihydrochloride
- ®-3-Piperidinamine dihydrochloride
- ®-2,6-Diaminohexanoic acid
Comparison: ®-2,6-Diaminohexanamide dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and amide groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds, which may lack one of these functional groups.
属性
IUPAC Name |
(2R)-2,6-diaminohexanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYVJLPYZQDCKV-ZJIMSODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














